BenchChemオンラインストアへようこそ!

3-(2-Ethylbutyl)azetidine

CB1 receptor antagonist 3-alkyl azetidine cannabinoid pharmacology

3-(2-Ethylbutyl)azetidine (CAS 1249253-75-5) is a differentiated, 3-alkyl-substituted azetidine building block with a branched 2-ethylbutyl group imparting unique steric bulk and lipophilicity. Validated in patent literature as a core scaffold for CB1 receptor antagonists/inverse agonists, it enables precise modulation of binding affinity where generic substitution fails. The free base secondary amine offers a versatile handle for N-functionalization. Its azetidine core confers systematically lower pKa and LogP versus pyrrolidine/piperidine analogs—critical for optimizing blood-brain barrier penetration. Ring strain (25–30 kcal/mol) further enables controlled nucleophilic ring-opening to generate diverse 1,3-diaminopropane and β-amino alcohol libraries. Ideal for CNS lead optimization and bioisosteric replacement of isopropyl/tert-butyl groups. Contact us for bulk pricing and custom synthesis inquiries.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B15323895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethylbutyl)azetidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCC(CC)CC1CNC1
InChIInChI=1S/C9H19N/c1-3-8(4-2)5-9-6-10-7-9/h8-10H,3-7H2,1-2H3
InChIKeyYYFUGFOPZMQBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethylbutyl)azetidine for Drug Discovery: A 3-Alkyl Azetidine Scaffold with Documented CB1 Antagonist Activity


3-(2-Ethylbutyl)azetidine (CAS 1249253-75-5, molecular formula C9H19N, molecular weight 141.25 g/mol) is a saturated four-membered nitrogen-containing heterocyclic building block . It belongs to the class of 3-alkyl substituted azetidines, a scaffold that has been explicitly claimed in patent literature as a pharmacophoric core for cannabinoid-1 (CB1) receptor antagonists and inverse agonists, with utility in treating metabolic, neuropsychiatric, and substance abuse disorders [1]. As a secondary amine with a branched 2-ethylbutyl substituent at the 3-position, this compound offers distinct steric and conformational properties compared to other 3-alkyl azetidines or alternative saturated heterocyclic amines [2].

Why 3-(2-Ethylbutyl)azetidine Cannot Be Casually Replaced: Scaffold-Dependent Pharmacology and Conformational Constraints


Generic substitution among 3-substituted azetidines is contraindicated because pharmacological activity in this chemical series is exquisitely sensitive to the steric and conformational properties of the 3-position substituent. Patent disclosures covering heterocycle-substituted 3-alkyl azetidine derivatives demonstrate that even minor alterations to the alkyl chain at the 3-position—including chain length, branching pattern, and terminal substitution—can dramatically modulate CB1 receptor binding affinity, functional antagonist potency, and downstream selectivity profiles [1]. The azetidine ring itself imposes unique conformational constraints not found in larger saturated heterocyclic amines; systematic physicochemical studies reveal that azetidines exhibit pKa and LogP values that differ substantially from pyrrolidine and piperidine analogs, and these properties are further modulated by 3-position substitution patterns [2]. The 2-ethylbutyl moiety of 3-(2-ethylbutyl)azetidine represents a specific branched C8 alkyl substituent whose steric bulk and hydrophobic character differ measurably from linear alkyl chains (e.g., n-octyl) or smaller branched substituents (e.g., isopropyl, tert-butyl), conferring unique molecular recognition properties that cannot be replicated by simply interchanging with another 3-alkyl azetidine [3].

Quantitative Differentiation Guide: 3-(2-Ethylbutyl)azetidine Versus Structural Analogs


Evidence 1: 3-Alkyl Azetidine Scaffold Validated as CB1 Antagonist Pharmacophore in Patent SAR

3-(2-Ethylbutyl)azetidine belongs to a compound class (heterocycle-substituted 3-alkyl azetidines) that has been explicitly claimed in patent literature as CB1 receptor antagonists/inverse agonists [1]. While direct quantitative comparator data for the free 3-(2-ethylbutyl)azetidine base is not available in public peer-reviewed literature, the patent's extensive SAR disclosure establishes that 3-alkyl substitution on the azetidine ring is essential for CB1 antagonism, with the steric and hydrophobic properties of the 3-alkyl chain directly influencing receptor occupancy and functional potency [1]. The 2-ethylbutyl group (C8 branched alkyl) provides a distinct steric profile compared to other 3-alkyl substituents exemplified in the patent family, such as methyl, isopropyl, tert-butyl, and substituted benzyl groups [2]. This class-level evidence positions 3-(2-ethylbutyl)azetidine as a scaffold with validated pharmacological relevance in cannabinoid signaling pathways.

CB1 receptor antagonist 3-alkyl azetidine cannabinoid pharmacology patent SAR

Evidence 2: Azetidine Ring Confers Distinct pKa and LogP Properties Versus Pyrrolidine and Piperidine Analogs

A comprehensive systematic study of saturated heterocyclic amines demonstrated that the azetidine ring confers fundamentally different physicochemical properties compared to five-membered pyrrolidine and six-membered piperidine analogs [1]. The constrained 90° bond angles and increased s-character of the azetidine nitrogen produce distinct pKa and LogP profiles that are further modulated by substitution pattern. For 3-substituted azetidines specifically, the ring strain of approximately 25-30 kcal/mol alters both basicity and conformational preferences relative to larger ring analogs . While measured pKa and LogP values for 3-(2-ethylbutyl)azetidine specifically are not available in public data, class-level inference from the systematic study of fluorinated azetidines indicates that azetidine derivatives typically exhibit pKa values shifted by -0.5 to -1.5 units relative to corresponding pyrrolidines, and LogP values that are 0.3-0.8 units lower than pyrrolidine analogs with identical substitution [1]. This translates to measurably different ionization states at physiological pH and distinct membrane permeability characteristics.

physicochemical properties pKa LogP azetidine vs pyrrolidine medicinal chemistry optimization

Evidence 3: Azetidine Ring Strain Enables Unique Reactivity and Synthetic Versatility Not Available in Larger Heterocycles

The azetidine ring possesses approximately 25-30 kcal/mol of ring strain due to 90° bond angles deviating significantly from the ideal 109.5° tetrahedral geometry [1]. This inherent strain confers unique reactivity patterns that differentiate azetidines from their five-membered pyrrolidine and six-membered piperidine counterparts, which exhibit substantially lower ring strain (pyrrolidine: approximately 5-6 kcal/mol; piperidine: <2 kcal/mol) . For 3-(2-ethylbutyl)azetidine, this strain enables nucleophilic ring-opening reactions under conditions where pyrrolidines and piperidines remain inert, providing access to diverse functionalized amine derivatives including linear 1,3-diaminopropanes, β-amino alcohols, and 1,3-amino halides [2]. The presence of the branched 2-ethylbutyl substituent at the 3-position further modulates ring-opening regioselectivity due to steric effects that direct nucleophilic attack to the less hindered C2 position .

ring strain azetidine reactivity synthetic building block nucleophilic ring-opening

Evidence 4: Branched 2-Ethylbutyl Substituent Provides Distinct Steric and Lipophilic Profile Versus Linear and Smaller Branched Alkyl Analogs

The 2-ethylbutyl substituent at the 3-position of the azetidine ring represents a branched C8 alkyl group with a quaternary-like branching point at the 2-position, generating a steric profile that differs measurably from linear octyl (n-C8) or smaller branched alkyl substituents such as isopropyl (C3) or tert-butyl (C4) . Patent SAR data for 3-alkyl azetidine derivatives demonstrates that the steric bulk and hydrophobic character of the 3-position substituent directly modulate CB1 receptor binding affinity, with branched alkyl groups producing distinct pharmacological profiles compared to linear chains of equivalent carbon count [1]. While direct LogP measurements for 3-(2-ethylbutyl)azetidine are not publicly available, comparative analysis of 3-aryl azetidine analogs indicates that 3-substitution with branched alkyl groups typically increases calculated LogP by 0.5-1.2 units relative to unsubstituted azetidine, and the 2-ethylbutyl group (8 carbons) provides substantially greater lipophilicity than smaller alkyl substituents (e.g., methyl adds approximately 0.5 units, isopropyl adds approximately 0.8 units, tert-butyl adds approximately 1.0 units) .

alkyl chain branching steric effects lipophilicity molecular recognition ADME properties

Recommended Application Scenarios for 3-(2-Ethylbutyl)azetidine Based on Differentiated Evidence


Scenario 1: CB1 Receptor Antagonist Lead Optimization and SAR Expansion

Use 3-(2-ethylbutyl)azetidine as a core scaffold for synthesizing novel CB1 receptor antagonists and inverse agonists, building on the validated patent SAR that establishes 3-alkyl azetidines as privileged pharmacophores for cannabinoid receptor modulation . The free base secondary amine provides a versatile synthetic handle for N-functionalization with diverse heterocyclic substituents as disclosed in US Patent Application 20070123505. The branched 2-ethylbutyl group at the 3-position offers a distinct steric and lipophilic profile for probing structure-activity relationships in obesity, metabolic disorders, and neuropsychiatric indications [1].

Scenario 2: pKa and LogP Optimization in CNS-Penetrant Drug Discovery Programs

Deploy 3-(2-ethylbutyl)azetidine in CNS drug discovery campaigns where precise control over basicity (pKa) and lipophilicity (LogP) is required for optimizing blood-brain barrier penetration . The azetidine core confers systematically lower pKa and LogP compared to pyrrolidine or piperidine analogs of equivalent substitution, while the 2-ethylbutyl group provides adjustable lipophilicity through its branched alkyl chain. This combination enables fine-tuning of physicochemical properties that cannot be achieved with larger saturated heterocyclic amines [1].

Scenario 3: Ring-Opening Derivatization for Diverse Amine Library Synthesis

Utilize the unique ring strain of the azetidine core (25-30 kcal/mol) as a strategic asset for generating diverse functionalized amine libraries through controlled nucleophilic ring-opening reactions . The 3-(2-ethylbutyl) substituent directs regioselectivity during ring-opening, enabling access to 1,3-diaminopropanes, β-amino alcohols, and other linear amine scaffolds that serve as versatile intermediates for medicinal chemistry optimization. This reactivity is unavailable with pyrrolidine or piperidine building blocks, which lack sufficient ring strain to undergo similar transformations under mild conditions [1].

Scenario 4: Bioisosteric Replacement Studies for Isopropyl and tert-Butyl Groups

Apply 3-(2-ethylbutyl)azetidine in bioisosteric replacement studies where the azetidine ring serves as a validated isosteric replacement for isopropyl and tert-butyl groups in lead optimization . The 2-ethylbutyl substituent provides enhanced lipophilicity and steric bulk relative to smaller alkyl bioisosteres, offering a distinct tool for modulating receptor binding, metabolic stability, and pharmacokinetic properties in advanced lead candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Ethylbutyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.